
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that contains a benzothiazocine ring system with a chlorine atom and a thiophene ring as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the formation of the benzothiazocine ring followed by the introduction of the chlorine and thiophene substituents. Common synthetic routes include:
Cyclization Reactions: The formation of the benzothiazocine ring can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chlorine and thiophene groups can be accomplished through electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazocine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazocines.
Scientific Research Applications
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and optoelectronic devices.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of (5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share structural similarities.
Benzothiazocine Derivatives: Other benzothiazocine compounds with different substituents can be compared.
Uniqueness
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to the specific combination of chlorine and thiophene substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
76293-50-0 |
|---|---|
Molecular Formula |
C14H12ClNS2 |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
8-chloro-5-thiophen-2-yl-3,4-dihydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C14H12ClNS2/c15-10-5-6-14-12(9-10)16-11(3-1-7-18-14)13-4-2-8-17-13/h2,4-6,8-9H,1,3,7H2 |
InChI Key |
JWDDHWHCDUXPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC2=C(C=CC(=C2)Cl)SC1)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
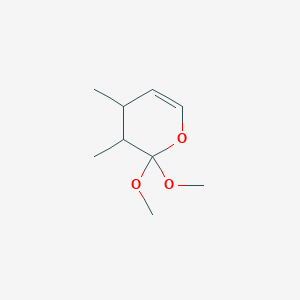
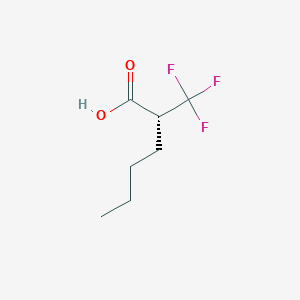
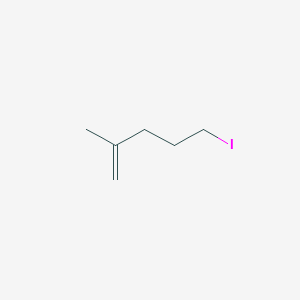
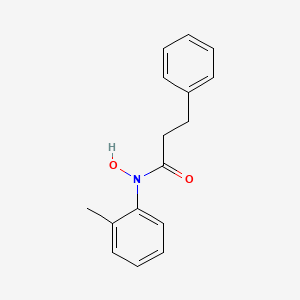
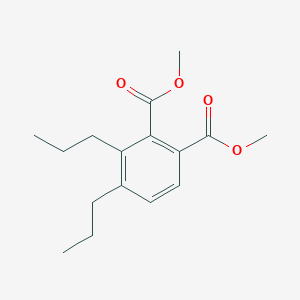
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
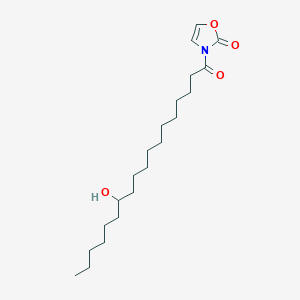

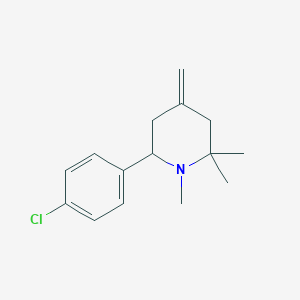

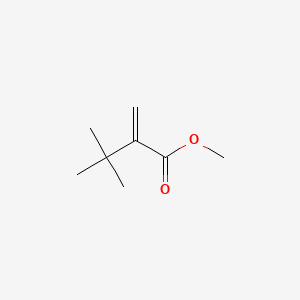
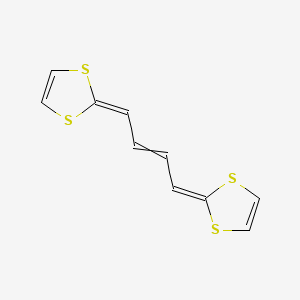
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
